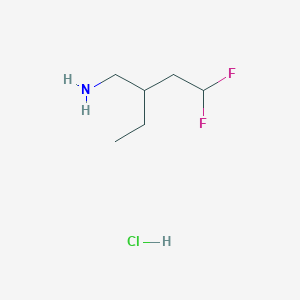

3-(Aminomethyl)-1,1-difluoropentane hydrochloride

Description

BenchChem offers high-quality 3-(Aminomethyl)-1,1-difluoropentane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-1,1-difluoropentane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethyl-4,4-difluorobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2N.ClH/c1-2-5(4-9)3-6(7)8;/h5-6H,2-4,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTCXLSOCPKPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Aminomethyl)-1,1-difluoropentane Hydrochloride: A Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride. While specific literature on this compound is limited, this document synthesizes established principles of organofluorine chemistry and amine salt chemistry to project its physicochemical characteristics, potential synthetic routes, reactivity, and applications. The strategic incorporation of the gem-difluoro moiety is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This guide serves as a foundational resource for researchers interested in leveraging this and similar fluorinated building blocks in drug discovery programs.

Introduction: The Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into small molecules has become an indispensable strategy in contemporary drug design.[1][4] The unique electronic properties of fluorine, being the most electronegative element, allow for subtle yet profound modulations of a molecule's biological activity.[2][3] Specifically, the 1,1-difluoroalkyl group (a gem-difluoro moiety) as present in 3-(Aminomethyl)-1,1-difluoropentane hydrochloride, offers several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to oxidative metabolism, which can enhance a drug's half-life and bioavailability.[1][2]

-

Modulation of Physicochemical Properties: Fluorination can significantly alter a compound's lipophilicity, acidity, and basicity, thereby influencing its solubility, membrane permeability, and binding interactions with target proteins.[1][2][5]

-

Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for improved target engagement.[1]

-

Enhanced Binding Affinity: The polarized C-F bonds can participate in favorable electrostatic interactions within a protein's binding pocket, leading to increased potency.[1]

3-(Aminomethyl)-1,1-difluoropentane hydrochloride provides a scaffold that combines the benefits of a gem-difluoro group with a primary amine, a key functional group for forming salts and introducing further molecular complexity.

Physicochemical Properties

| Property | Projected Value/Information | Source |

| CAS Number | 1909305-91-4 | [6] |

| Molecular Formula | C6H14ClF2N | [6] |

| Molecular Weight | 173.63 g/mol | [6] |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) due to its hydrochloride salt form. Limited solubility in nonpolar organic solvents. | Inferred |

| pKa | The primary ammonium group is expected to have a pKa in the range of 9-10, typical for primary alkylammonium ions. | Inferred |

| Melting Point | Expected to be a crystalline solid with a relatively high melting point, characteristic of amine hydrochlorides. | Inferred |

| Stability | The compound is expected to be stable under normal storage conditions. As a hydrochloride salt, it is protected from atmospheric CO2. The C-F bonds are highly stable. | Inferred |

Proposed Synthesis and Workflow

A plausible synthetic route to 3-(Aminomethyl)-1,1-difluoropentane hydrochloride can be envisioned starting from a suitable carbonyl precursor, followed by the introduction of the aminomethyl group. A common method for the synthesis of 1,1-difluoroalkanes is the deoxofluorination of aldehydes or ketones.[7]

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below:

Step 1: Deoxofluorination of a Ketone Precursor. The synthesis could commence with a suitable ketone, such as 1-(pentan-3-yl)ethan-1-one. Deoxofluorination of the carbonyl group using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) would yield the 1,1-difluoropentane core.[7]

Step 2: Introduction of the Aminomethyl Group. The resulting difluorinated intermediate could then be functionalized to introduce the aminomethyl group. This might involve a multi-step sequence such as radical halogenation followed by nucleophilic substitution with a phthalimide salt (Gabriel synthesis) and subsequent deprotection. A more direct approach could involve hydroformylation followed by reductive amination.

Illustrative Experimental Workflow

Caption: Proposed synthetic workflow for 3-(Aminomethyl)-1,1-difluoropentane hydrochloride.

Detailed Protocol for Deoxofluorination (General Example)

This is a generalized protocol and would require optimization for the specific substrate.

-

Reaction Setup: To a solution of the ketone precursor in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C, add the deoxofluorinating agent (e.g., DAST) dropwise.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Stability

The reactivity of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride is primarily dictated by the primary amino group.

-

Acylation and Sulfonylation: The primary amine can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for incorporating the difluorinated pentyl moiety into larger molecules.

-

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: The amine can participate in reductive amination reactions with aldehydes and ketones to form more complex secondary and tertiary amines.

-

Stability: The hydrochloride salt is stable to air and moisture. The free base, if isolated, would be susceptible to reaction with atmospheric carbon dioxide. The gem-difluoro group is chemically robust and does not typically participate in reactions under standard organic synthesis conditions.

Analytical Characterization

A combination of spectroscopic techniques would be employed to confirm the structure and purity of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the ethyl and propyl groups, as well as the aminomethyl protons. The protons adjacent to the difluorinated carbon would exhibit coupling to the fluorine atoms.

-

¹³C NMR: The carbon bearing the two fluorine atoms would appear as a triplet due to C-F coupling.

-

¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms, which would be split by the adjacent protons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show the molecular ion of the free base.

-

Infrared (IR) Spectroscopy: Characteristic absorbances for N-H stretching of the ammonium salt, C-H stretching, and strong C-F stretching would be observed.

-

Elemental Analysis: Would confirm the elemental composition of the compound.

Applications in Drug Development

While there are no specific publicly disclosed applications for 3-(Aminomethyl)-1,1-difluoropentane hydrochloride, its structure suggests its utility as a valuable building block in the synthesis of novel therapeutic agents. The strategic placement of the gem-difluoro group can be leveraged to improve the drug-like properties of a lead compound.

Potential Therapeutic Areas

The incorporation of fluorinated motifs has proven beneficial across a wide range of therapeutic areas, including:

-

Oncology: Many kinase inhibitors and other anti-cancer agents contain fluorine to enhance their metabolic stability and binding affinity.[2][4]

-

Neuroscience: The ability of fluorine to increase lipophilicity can aid in blood-brain barrier penetration, making it a valuable tool in the development of CNS-active drugs.[4]

-

Infectious Diseases: Fluorinated compounds have been successfully developed as antiviral and antibacterial agents.[4]

Logical Workflow for Incorporating the Building Block

Caption: Workflow for utilizing the building block in lead optimization.

Safety and Handling

As a hydrochloride salt of a primary amine, 3-(Aminomethyl)-1,1-difluoropentane hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. While specific toxicity data is not available, it should be treated as a potentially hazardous chemical.

Conclusion

3-(Aminomethyl)-1,1-difluoropentane hydrochloride represents a valuable, yet under-documented, building block for medicinal chemistry. The strategic combination of a primary amine and a gem-difluoroalkyl group offers a versatile platform for the synthesis of novel compounds with potentially enhanced pharmacological properties. This guide provides a foundational understanding of its projected chemical properties, synthesis, and applications, encouraging further investigation into its utility in the development of next-generation therapeutics.

References

-

Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A New Deoxofluorinating Agent That Is Much More Thermally Stable than DAST. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023). MDPI. [Link]

-

Synthesis of α,ω-polyfluorinated α-amino acid derivatives and δ,δ-difluoronorvaline. (n.d.). Royal Society of Chemistry. [Link]

-

Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]

-

Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Organic Chemistry Portal. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 1909305-91-4|3-(Aminomethyl)-1,1-difluoropentane hydrochloride|BLD Pharm [bldpharm.com]

- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

The Strategic Incorporation of Gem-Difluoro Groups in Amine Building Blocks: A Technical Guide for Drug Discovery Professionals

Executive Summary: The introduction of geminal difluoro (gem-difluoro) groups into amine-containing building blocks has emerged as a powerful strategy in modern medicinal chemistry. This technical guide provides an in-depth exploration of the multifaceted benefits of this approach, offering researchers, scientists, and drug development professionals a comprehensive understanding of how to leverage gem-difluorination to optimize drug candidates. We will delve into the profound effects on physicochemical properties, metabolic stability, and conformational control, supported by experimental data and case studies. This guide will serve as a practical resource for the rational design of next-generation therapeutics.

Introduction: The Rise of Fluorine in Medicinal Chemistry

Fluorine has become an indispensable element in the drug discovery toolkit, with a significant and growing number of approved drugs containing at least one fluorine atom.[1] Its unique properties, including high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, allow for subtle yet impactful modifications to a molecule's biological profile.[1] Among the various fluorinated motifs, the gem-difluoromethylene (CF2) group stands out as a particularly versatile and strategic design element.[2][3] Its incorporation into amine building blocks can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement.[2]

Modulation of Physicochemical Properties: The Core of Molecular Engineering

The introduction of a gem-difluoro group can dramatically alter the fundamental physicochemical properties of an amine building block, primarily its basicity (pKa) and lipophilicity (LogP).

Taming Basicity: The Inductive Effect on pKa

The two highly electronegative fluorine atoms in a gem-difluoro group exert a strong electron-withdrawing inductive effect.[4] When positioned near an amine, this effect reduces the electron density on the nitrogen atom, making its lone pair of electrons less available for protonation.[4] This translates to a predictable decrease in the basicity of the amine, which is quantitatively measured as a lowering of the pKa of its conjugate acid.[4] Studies have consistently shown that gem-difluorination can decrease the pKa of adjacent amines by approximately 0.3 to 0.5 units.[4][5] This modulation of pKa is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, permeability, and target interactions.

| Compound Class | pKa Reduction (approx.) | Reference |

| gem-difluorinated cycloalkanes | 0.3 - 0.5 units | [5] |

| gem-difluorinated cyclopentanamines | 0.3 - 0.5 units (estimated) | [4] |

| gem-difluorinated bicyclic amines | Varies with structure | [6] |

The Dichotomy of Lipophilicity (LogP)

The impact of gem-difluorination on lipophilicity is more nuanced and context-dependent.[6] While the addition of fluorine atoms often increases lipophilicity, the overall effect of a CF2 group can be either an increase or a decrease in LogP, depending on the surrounding molecular environment and the spatial orientation of the C-F bonds.[6][7] This complexity provides medicinal chemists with a valuable handle to fine-tune a molecule's lipophilicity to achieve the optimal balance between solubility and membrane permeability.

| Molecular Scaffold | Effect on LogP | Reference |

| Bicyclic Amine System 1 | Increased | [6] |

| Bicyclic Amine System 2 | Decreased | [6] |

| Model Benzamide/Anilide Derivatives | Decreased by 0.54 - 0.55 units | [5] |

Enhancing Metabolic Stability and Modulating Pharmacokinetics

A primary driver for incorporating gem-difluoro groups is to improve a compound's metabolic stability.

Blocking Metabolic Hotspots

The strong C-F bond is resistant to cleavage by metabolic enzymes. By replacing a metabolically labile C-H bond with a C-F bond, or by introducing a CF2 group adjacent to a potential site of oxidation, the metabolic stability of a drug candidate can be significantly enhanced.[8][9] This "metabolic blocking" strategy can lead to a longer in vivo half-life and improved oral bioavailability.[8] In some cases, gem-difluorination has been shown to either not affect or slightly improve the metabolic stability of model derivatives.[5][9]

A Cautionary Tale: Conformational Effects on Metabolism

While gem-difluorination is a widely used strategy to improve metabolic stability, its effects can be complex and sometimes counterintuitive. A study on a macrocyclic system revealed that the introduction of a gem-difluorinated group led to decreased metabolic stability.[10] In this case, the gem-difluoro group induced a conformational change that favored a cis-amide conformation, which was more susceptible to hydrolysis by metabolic enzymes.[10] This finding underscores the importance of considering the broader conformational and electronic consequences of gem-difluorination.

Conformational Control and Target Engagement

The stereoelectronic properties of the gem-difluoro group can be exploited to control the conformation of a molecule, which can have a profound impact on its ability to bind to its biological target.

The "Fluorine Gauche Effect" and Beyond

The introduction of gem-difluoro groups can induce specific conformational preferences through effects like the gauche effect. This can lead to a more pre-organized and bioactive conformation, reducing the entropic penalty upon binding to a target protein.[10] For instance, gem-difluorination has been shown to induce ring pucker in cyclohexane scaffolds, enhancing the binding affinity of kinase inhibitors.[1]

Impact on Binding Affinity

By locking a molecule into a more favorable conformation for target binding, gem-difluorination can lead to significant improvements in potency and selectivity.[1] This strategy has been successfully employed in the development of inhibitors for various targets, including serotonin transporters.[1]

The Gem-Difluoromethylene Group as a Bioisostere

One of the most powerful applications of the gem-difluoro group in drug design is its use as a bioisostere for other functional groups.[11][12]

Mimicking Carbonyls, Ethers, and More

The CF2 group can serve as a non-hydrolyzable mimic of a carbonyl group, an ether oxygen, or a sulfonyl group.[11][12] This is due to its similar steric footprint and electrostatic potential. This bioisosteric replacement can be used to improve metabolic stability, modulate polarity, and fine-tune binding interactions.

Strategic Applications in Drug Design

The replacement of a metabolically susceptible ether linkage with a robust gem-difluoro group is a common strategy to enhance the pharmacokinetic profile of a drug candidate. Similarly, replacing a polar carbonyl group with a more lipophilic CF2 group can improve membrane permeability.

Synthetic Strategies for Accessing Gem-Difluorinated Amine Building Blocks

The growing importance of gem-difluorinated amines has spurred the development of various synthetic methodologies.

Classical Methods: Deoxyfluorination of Ketones

A well-established method for the synthesis of gem-difluoro compounds is the deoxyfluorination of the corresponding ketone precursor using reagents such as diethylaminosulfur trifluoride (DAST).

Representative Experimental Protocol: Deoxyfluorination of a Ketone

-

To a solution of the ketone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), cool the reaction mixture to 0 °C.

-

Slowly add DAST (1.2-1.5 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired gem-difluorinated compound.

Note: DAST is a hazardous reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Modern Approaches

More recent advances in synthetic chemistry have provided milder and more efficient methods for gem-difluorination, including copper-catalyzed gem-difluorination of alkenes and radical-based methods.[1] These newer techniques offer greater functional group tolerance and expand the scope of accessible gem-difluorinated amine building blocks.

Case Studies in Drug Discovery

The strategic application of gem-difluorination is evident in numerous successful drug discovery programs. For example, the introduction of a gem-difluoroalkyl group is a key feature in drugs such as lubiprostone and oteseconazole.[11] These examples highlight the real-world impact of this design strategy in developing clinically effective medicines.

Conclusion: The Future of Gem-Difluoro Groups in Amine Synthesis

The gem-difluoro group has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to predictably modulate pKa, fine-tune lipophilicity, enhance metabolic stability, and control conformation makes it a powerful design element for optimizing the properties of amine-containing drug candidates. As synthetic methodologies continue to advance, the accessibility and application of gem-difluorinated amine building blocks are expected to expand, further driving innovation in drug discovery.

References

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

-

Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

-

Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. PubMed Central. [Link]

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

-

Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate. [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. [Link]

-

a) Applications of gem‐difluoro olefins in medicinal chemistry.... ResearchGate. [Link]

-

Chiral gem -difluoroalkyl reagents: gem -difluoroalkyl propargylic borons and gem -difluoroalkyl α-allenols. Royal Society of Chemistry. [Link]

-

Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. PubMed. [Link]

-

18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PubMed Central. [Link]

-

Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts – target molecules of this study. ResearchGate. [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Royal Society of Chemistry. [Link]

-

The effect of gem -difluorination on the conformation and properties of a model macrocyclic system. Royal Society of Chemistry. [Link]

-

Synthesis of gem-Difluoroamines from Allylic or Halogenoamines. ResearchGate. [Link]

-

Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PubMed Central. [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PubMed Central. [Link]

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. PubMed Central. [Link]

-

The geminal difluoromethylene group: bioisosterism, and catalysis-based.... ResearchGate. [Link]

-

Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. PubMed Central. [Link]

-

Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. Royal Society of Chemistry. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. enamine.net [enamine.net]

- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioisosteric Applications of 3-(Aminomethyl)-1,1-difluoropentane HCl

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The gem-difluoromethylene (CF₂) group, in particular, has emerged as a uniquely versatile bioisostere, capable of profoundly influencing molecular conformation, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of 3-(Aminomethyl)-1,1-difluoropentane HCl, a building block that combines the critical aminomethyl pharmacophore with the property-enhancing gem-difluoro motif. We will dissect the fundamental principles governing its utility, present detailed experimental protocols for its application, and analyze case studies where analogous structures have been pivotal in developing potent and selective therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of aliphatic gem-difluoroamines in their discovery programs.

The Rise of the Gem-Difluoro Group in Bioisosterism

Bioisosterism, the practice of substituting one chemical group for another with similar steric or electronic properties to enhance biological activity or optimize ADME profiles, is a fundamental strategy in drug design. While classic isosteres are well-established, the unique properties of fluorine have made fluorinated groups exceptionally valuable.

The gem-difluoromethylene (CF₂) group is a particularly compelling bioisostere for several reasons:

-

Metabolic Resistance: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond energy ~110 kcal/mol). Replacing a metabolically labile methylene (CH₂) group with a CF₂ group can effectively block oxidative metabolism at that position, thereby increasing the drug's half-life and oral bioavailability.

-

Modulation of Acidity/Basicity: Fluorine is the most electronegative element, and the CF₂ group exerts a powerful electron-withdrawing inductive effect. When placed near a basic center, such as the amine in our topic compound, it significantly lowers the pKa.[1][2][3] This reduction in basicity can decrease unwanted interactions with acidic targets (like hERG channels) and improve a compound's permeability and overall pharmacokinetic profile.

-

Conformational Control: The CF₂ group can influence the conformational preferences of a molecule. The C-F bond can engage in stabilizing gauche effects and other non-covalent interactions, which can lock the molecule into a more biologically active conformation for improved target binding.

-

Lipophilicity Tuning: The impact of gem-difluorination on lipophilicity (LogP) is complex and context-dependent.[4][5] It can either increase or decrease LogP based on the local electronic environment and the overall molecular structure, offering a nuanced tool for fine-tuning a compound's solubility and permeability profile.[6]

The diagram below illustrates the bioisosteric relationship between a generic γ-hydroxy amine, a ketone, and the 3-(aminomethyl)-1,1-difluoropentane motif, highlighting the CF₂ group's role as a stable, non-metabolizable mimic.

Caption: Bioisosteric replacement of labile hydroxyl or polar carbonyl groups with the stable gem-difluoro motif.

Profile of 3-(Aminomethyl)-1,1-difluoropentane HCl

This building block offers a linear aliphatic scaffold, which is a common feature in many CNS-active agents and enzyme inhibitors. The primary amine provides a key interaction point for hydrogen bonding and salt formation, while the gem-difluoro group, positioned at the γ-carbon relative to the nitrogen, imparts its unique electronic and metabolic properties.

Physicochemical Properties

| Property | Estimated Value / Characteristic | Rationale & Impact on Drug Design |

| Molecular Formula | C₆H₁₄ClF₂N | - |

| Molecular Weight | 173.63 g/mol | Low molecular weight, favorable for "rule of five" compliance. |

| pKa (of NH₃⁺) | ~9.0 - 9.5 | The CF₂ group at the γ-position lowers the pKa by ~0.5-1.0 unit compared to the non-fluorinated analog (~10.0-10.5).[3] This reduces the proportion of charged species at physiological pH (7.4), potentially improving cell permeability and reducing hERG liability. |

| Calculated LogP | ~1.0 - 1.5 | The effect on lipophilicity is nuanced. While fluorine is lipophilic, the polarization of adjacent C-H bonds can decrease LogP.[4][6] This moderate lipophilicity is often desirable for balancing solubility and permeability. |

| Metabolic Stability | High | The C-F bonds are highly resistant to CYP450-mediated oxidation. The CF₂ group protects the adjacent methylene group from metabolism. |

The following diagram illustrates the primary physicochemical impact of the gem-difluoro group on the amine.

Caption: The electron-withdrawing CF₂ group lowers the pKa of the amine, improving pharmacokinetic properties.

Experimental Protocols & Synthetic Application

The value of a building block lies in its practical application. Here, we provide a representative synthetic protocol to incorporate the 3-(aminomethyl)-1,1-difluoropentyl moiety into a target molecule, followed by a standard assay to validate one of its key predicted properties.

Protocol 1: Synthesis of a Bioisosteric Amide Analog

This protocol describes the coupling of 3-(Aminomethyl)-1,1-difluoropentane HCl with a generic carboxylic acid to form an amide, a common linkage in drug molecules.

Objective: To synthesize N-(1,1-difluoropentan-3-ylmethyl)-benzamide.

Materials:

-

3-(Aminomethyl)-1,1-difluoropentane HCl

-

Benzoic Acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Methodology:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.2 equivalents) and anhydrous DMF (20 mL).

-

Amine Neutralization: In a separate flask, dissolve 3-(Aminomethyl)-1,1-difluoropentane HCl (1.0 equivalent) in DMF (10 mL). Add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

-

Activation: To the benzoic acid solution, add HATU (1.2 equivalents) and stir for 15 minutes at room temperature to form the activated ester.

-

Coupling: Add the neutralized amine solution from step 2 to the activated ester solution from step 3.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-6 hours).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc (50 mL) and saturated NaHCO₃ solution (50 mL). Shake and separate the layers.

-

Extraction: Extract the aqueous layer with EtOAc (2 x 25 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes:EtOAc) to yield the pure amide product.

Caption: A streamlined workflow for the synthesis of an amide using the title building block.

Protocol 2: In Vitro Metabolic Stability Assay (Microsomes)

Objective: To compare the metabolic stability of a fluorinated compound versus its non-fluorinated hydrocarbon analog.

Materials:

-

Test Compounds: N-(1,1-difluoropentan-3-ylmethyl)-benzamide (from Protocol 1) and N-(pentan-3-ylmethyl)-benzamide (non-fluorinated analog).

-

Pooled Human Liver Microsomes (HLM).

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

-

Phosphate buffer (pH 7.4).

-

Acetonitrile (ACN) with an internal standard (e.g., Verapamil).

-

Incubator/shaker set to 37°C.

-

LC-MS/MS system for analysis.

Methodology:

-

Preparation: Prepare a stock solution of each test compound in DMSO (10 mM). Prepare working solutions by diluting the stock into buffer.

-

Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vial for analysis.

-

Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

-

Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. A longer half-life indicates greater metabolic stability.

Case Study: The γ-Amino-gem-difluoro Motif in GABA-AT Inactivators

A powerful real-world example of the principles discussed is found in the development of inhibitors for γ-Aminobutyric Acid Aminotransferase (GABA-AT), an enzyme that degrades the inhibitory neurotransmitter GABA. Inhibition of GABA-AT is a therapeutic strategy for epilepsy and addiction.[7]

The drug Vigabatrin is a known GABA-AT inactivator, but more potent analogs were sought. Research led to the development of CPP-115 ((1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid) , a mechanism-based inactivator that is 187 times more potent than Vigabatrin.[8] While CPP-115 has a difluoromethylenyl group, its mechanism of action and the successful application of a γ-amino-difluoroalkane core are highly relevant.

The key to CPP-115's action is that the enzyme processes the molecule, leading to the formation of a reactive Michael acceptor that ultimately inactivates the enzyme.[9] This demonstrates how a gem-difluoro motif can be engineered for a specific biological outcome beyond simple bioisosteric replacement.

| Compound | Structure | Potency (vs. GABA-AT) | Key Feature |

| GABA | (Endogenous Substrate) | N/A | Natural neurotransmitter |

| Vigabatrin | (FDA-Approved Drug) | Baseline | Mechanism-based inactivator |

| CPP-115 | (Clinical Candidate) | 187x more potent than Vigabatrin[8] | Difluoromethylenyl group enables a highly efficient inactivation mechanism.[7] |

This case study powerfully validates the use of gem-difluoroalkylamine scaffolds in designing highly potent enzyme inactivators for challenging neurological targets.

Conclusion and Future Outlook

3-(Aminomethyl)-1,1-difluoropentane HCl is more than just another building block; it is an embodiment of a modern medicinal chemistry strategy. The strategic placement of the gem-difluoro group offers a reliable method to enhance metabolic stability and fine-tune the basicity of the crucial aminomethyl pharmacophore. This dual-action modulation allows chemists to overcome common drug development hurdles such as rapid metabolism and off-target activity related to high basicity.

As demonstrated by the success of compounds like CPP-115 in targeting GABA-AT, the incorporation of such motifs can lead to therapeutics with significantly enhanced potency and novel mechanisms of action.[8][9] The future application of this and similar building blocks will undoubtedly expand as chemists continue to tackle complex targets in oncology, neurodegeneration, and inflammatory diseases, where precise control over pharmacokinetics and target engagement is paramount. The principles and protocols outlined in this guide provide a solid foundation for any research professional aiming to harness the power of fluorine in their drug discovery endeavors.

References

-

Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (2026). ResearchGate. [Link]

-

Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (2025). ChemRxiv. [Link]

-

Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. (2025). ResearchGate. [Link]

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (n.d.). OUCI. [Link]

-

Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (n.d.). ChemRxiv. [Link]

-

Targeting Conformational Flexibility of a Reactive Intermediate to Enhance Selectivity of a GABA Aminotransferase Inactivator. (2026). PMC. [Link]

-

Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (n.d.). PMC. [Link]

-

The geminal difluoromethylene group: bioisosterism, and catalysis-based access from α-(bromomethyl)styrenes via I(I)/I(III) catalysis. (n.d.). ResearchGate. [Link]

-

Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). (2015). Journal of the American Chemical Society. [Link]

-

Targeting Conformational Flexibility of Reactive Intermediate to Enhance Selectivity of a GABA Aminotransferase Inactivator. (n.d.). ChemRxiv. [Link]

-

gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (2024). ChemRxiv. [Link]

-

Mechanism of Inactivation of γ‑Aminobutyric Acid Aminotransferase by (1S,3S)‑3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). (2016). Figshare. [Link]

-

Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. (n.d.). SciSpace. [Link]

-

gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (n.d.). ChemRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. figshare.com [figshare.com]

- 9. Targeting Conformational Flexibility of a Reactive Intermediate to Enhance Selectivity of a GABA Aminotransferase Inactivator - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review of 1,1-Difluoropentane Derivatives in Drug Discovery: Mechanistic Insights and Synthetic Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary: The Causality of gem-Difluoroalkylation

In modern medicinal chemistry, the strategic incorporation of fluorine is a foundational tool for optimizing pharmacokinetics and target binding. Among fluorinated motifs, the 1,1-difluoropentane (or 1,1-difluoropentyl) group has emerged as a highly versatile pharmacophore and synthetic building block.

From a physicochemical standpoint, the gem-difluoro group acts as an isostere for oxygen (in phosphates or ethers) or a methylene group, but with vastly different electronic properties. The strong electron-withdrawing nature of the fluorine atoms pulls electron density away from adjacent bonds, significantly raising the activation energy required for cytochrome P450-mediated oxidation or dehydrogenase activity. This guide synthesizes the literature on 1,1-difluoropentane derivatives, detailing their clinical applications, mechanistic causality, and step-by-step synthetic workflows.

Clinical Validation: Lubiprostone and ClC-2 Activation

The most prominent clinical application of the 1,1-difluoropentyl moiety is found in Lubiprostone (Amitiza) , an FDA-approved drug for chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C)[1].

Mechanistic Causality of the 1,1-Difluoro Substitution

Lubiprostone is a synthetic bicyclic fatty acid derived from natural Prostaglandin E1 (PGE1). Natural PGE1 is rapidly deactivated in a single pass through the lungs and liver by 15-hydroxyprostaglandin dehydrogenase, which oxidizes the C15 hydroxyl group into an inactive ketone[2].

By incorporating a 1,1-difluoropentyl chain at the omega terminus, drug developers achieved two critical structural advantages:

-

Metabolic Shielding: The bulky, highly electronegative gem-difluoro group sterically and electronically shields the molecule from rapid enzymatic degradation[3].

-

Thermodynamic Shift: The electron-withdrawing effect of the fluorine atoms drives the thermodynamic equilibrium of the molecule entirely into a stable bicyclic hemiketal conformation (a substituted octahydrocyclopenta[b]pyran). This bicyclic structure is the active pharmacophore that selectively binds to and activates apical ClC-2 chloride channels in the gastrointestinal epithelium[2].

Caption: Mechanism of ClC-2 channel activation by Lubiprostone leading to fluid secretion.

Synthetic Workflows: 1,1-Difluoropentane-2,4-dione as a Building Block

In early-stage drug discovery, 1,1-difluoropentane-2,4-dione serves as a critical fluorinated β-diketone building block. It is heavily utilized in the synthesis of bioactive pyrimidines and hexahydropyrimidines[4]. These derivatives are actively investigated as ubiquitin-specific-processing protease 1 (USP1) inhibitors for oncology[5], cytotoxic agents against Jurkat/HepG2 cancer lines, and M1 muscarinic receptor ligands[6].

Experimental Protocol: Synthesis of 4-Difluoromethyl-6-methylpyrimidine-2-ol

Historically, the condensation of fluorinated diketones with urea using harsh sulfuric acid yielded poor results (15-20% yield) due to product degradation. The following self-validating "green chemistry" protocol utilizes mild acid catalysis to achieve >80% yield[4].

Step-by-Step Methodology:

-

Reagent Preparation: Combine equimolar amounts of 1,1-difluoropentane-2,4-dione and urea in a round-bottom flask.

-

Solvent/Catalyst Addition: Dissolve the reagents in glacial acetic acid.

-

Causality: Acetic acid acts as both a solvent and a mild Brønsted acid catalyst. It provides enough protonation to drive the nucleophilic attack of urea onto the carbonyl carbons without causing the oxidative degradation seen with H₂SO₄.

-

-

Reflux: Heat the mixture to reflux (approx. 118°C) under continuous stirring for 1 to 1.5 hours to drive the dual dehydration and cyclization steps.

-

Isolation: Remove the heat source and allow the reaction mixture to cool to room temperature.

-

Aqueous Crystallization (Self-Validation): Induce crystallization by adding the crude mixture to cold water.

-

Causality: Water selectively solubilizes unreacted urea and the acetic acid solvent. The highly lipophilic 4-difluoromethyl-6-methylpyrimidine-2-ol is insoluble in water, driving the precipitation of a spectroscopically pure product.

-

Caption: Step-by-step synthetic workflow for 4-difluoromethyl-6-methylpyrimidine-2-ol.

Advanced Targeting: Lumazine Synthase Inhibition in M. tuberculosis

The rise of drug-resistant Mycobacterium tuberculosis has necessitated the discovery of novel antibiotic targets. Lumazine synthase, an enzyme critical for riboflavin (Vitamin B2) biosynthesis, is absent in humans, making it an ideal therapeutic target[7].

Researchers have developed TS51 (5-(1,3,7-trihydro-9-D-ribityl-2,4,8-purinetrione-7-yl)1,1-difluoropentane 1-phosphate), which utilizes the 1,1-difluoropentyl chain as a bioisostere for an alkyl phosphate[7].

-

Causality of Design: The gem-difluoro substitution perfectly mimics the transition state geometry required to fit into the highly conserved hydrophobic pocket of lumazine synthase. Simultaneously, the C-F bonds prevent the enzymatic cleavage that would normally degrade natural phosphate linkages, resulting in highly stable inhibitors with micromolar association constants[7].

Quantitative Data & Derivative Summary

The table below consolidates the primary 1,1-difluoropentane derivatives, their biological targets, and the mechanistic role of the fluorinated moiety.

| Derivative / Compound | Primary Target / Enzyme | Pharmacological Utility | Role of 1,1-Difluoropentyl Moiety |

| Lubiprostone | ClC-2 Chloride Channel | Chronic Idiopathic Constipation | Prevents metabolic oxidation; stabilizes active bicyclic hemiketal conformation. |

| TS51 | Lumazine Synthase (M. tb) | Antitubercular Agent | Bioisostere for phosphate oxygen; prevents enzymatic cleavage in the active site. |

| Difluoroacetyl Hexahydropyrimidines | Cytotoxic pathways (Jurkat/HepG2) | Oncology / Anticancer | Enhances lipophilicity and cellular permeability; resists hepatic degradation. |

| 4-Difluoromethyl-6-methylpyrimidine-2-ol | USP1 / Chemokine Receptors | Oncology / Anti-inflammatory | Fluorinated building block; optimizes target binding via halogen bonding. |

Conclusion

The 1,1-difluoropentane moiety is far more than a simple lipophilic tag; it is a structural director that dictates molecular conformation, thermodynamic stability, and metabolic resistance. Whether deployed to stabilize the delicate hemiketal structure of Lubiprostone or to act as a non-cleavable bioisostere in antitubercular agents, mastering the synthesis and application of 1,1-difluoropentane derivatives is a critical competency for modern drug discovery programs.

References

- Source: chemicalbook.

- Source: physiology.

- Source: nih.

- Title: Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)

- Title: Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1)

- Source: researchgate.

- Source: food-chemistry.

Sources

- 1. Lubiprostone | 136790-76-6 [chemicalbook.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. US20210115049A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. food-chemistry.com [food-chemistry.com]

Methodological & Application

Application Notes and Protocols for 3-(Aminomethyl)-1,1-difluoropentane Hydrochloride

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and handling of 3-(Aminomethyl)-1,1-difluoropentane hydrochloride. While specific, peer-reviewed synthesis protocols for this exact molecule are not prevalent in public literature, this guide synthesizes established chemical principles to propose a robust and logical synthetic pathway via reductive amination of a key difluorinated ketone precursor. The protocols herein are designed to be self-validating, with explanations for critical experimental choices, detailed safety procedures, and methods for characterization. The strategic incorporation of the 1,1-difluoropentane motif is of significant interest in medicinal chemistry for its potential to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3]

Rationale for Use in Drug Discovery & Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, often used to fine-tune a compound's pharmacological profile.[2][4] The gem-difluoro group (CF2) present in 3-(Aminomethyl)-1,1-difluoropentane hydrochloride is particularly noteworthy. It can serve as a non-hydrolyzable bioisostere for a ketone or ether oxygen, potentially improving metabolic stability and target engagement.[5] Furthermore, the CF2H group, a close analogue, is known to act as a lipophilic hydrogen bond donor, a property that can be exploited to form unique interactions with protein targets.[6] The primary amine provides a critical handle for further synthetic elaboration, allowing for the incorporation of this valuable difluorinated scaffold into a diverse range of molecular architectures via amide bond formation, further reductive aminations, or other N-functionalization reactions.[7][8]

Key Physicochemical & Structural Data

| Property | Value | Source/Comment |

| IUPAC Name | 3-(Aminomethyl)-1,1-difluoropentane hydrochloride | Derived from structure |

| CAS Number | 1909305-91-4 | [9] |

| Molecular Formula | C₆H₁₄ClF₂N | Calculated |

| Molecular Weight | 177.63 g/mol | Calculated |

| Physical Form | Predicted to be a solid | |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. | [10] |

Safety, Handling, and Storage

As a hydrochloride salt of a primary amine, 3-(Aminomethyl)-1,1-difluoropentane hydrochloride and its free base precursor require careful handling. The following precautions are based on guidelines for similar chemical entities.[11][12]

| Hazard Category | Precautionary Action | Citation |

| Skin & Eye Contact | Causes skin irritation and serious eye damage. Wear protective gloves, clothing, and eye/face protection. | [11][12] |

| Inhalation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood. | [10] |

| Ingestion | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth but do NOT induce vomiting. Seek immediate medical attention. | [10][11] |

| Flammability | The free amine may be a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. | [11][13] |

| Storage | Store locked up in a tightly closed container in a cool, dry place. Incompatible with strong oxidizing agents and acids. | [10] |

Proposed Synthetic Strategy & Detailed Protocols

The most direct and widely applicable method for synthesizing the target primary amine is through the reductive amination of a ketone precursor, 1,1-difluoropentan-3-one.[7][14] This one-pot reaction is highly efficient for forming C-N bonds.[15] The overall workflow involves synthesizing the precursor, performing the reductive amination to yield the free amine, and finally, forming the stable hydrochloride salt.

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Available Synple Chem Reagent Cartridges [synplechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1909305-91-4|3-(Aminomethyl)-1,1-difluoropentane hydrochloride|BLD Pharm [bldpharm.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 14. mdpi.com [mdpi.com]

- 15. boris-portal.unibe.ch [boris-portal.unibe.ch]

Application Note: Strategic Synthesis of Fluorinated Heterocycles using 3-(Aminomethyl)-1,1-difluoropentane

Introduction: The Gem-Difluoro Advantage in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for optimizing pharmacokinetics.[1][2] While trifluoromethyl (

This guide focuses on 3-(Aminomethyl)-1,1-difluoropentane , a specialized building block designed to introduce a lipophilic, metabolically stable "tail" into heterocyclic scaffolds. Unlike simple alkyl chains, the 1,1-difluoropentyl moiety provides:

-

Metabolic Blocking: The terminal

group effectively blocks cytochrome P450 oxidation at the -

Lipophilicity Modulation: The fluorine atoms lower the

of the proximal amine (via inductive effects) and modulate -

Conformational Bias: The gauche effect associated with C-F bonds can lock the side chain into specific conformations, potentially enhancing binding affinity.

Compound Profile

| Property | Data |

| Compound Name | 3-(Aminomethyl)-1,1-difluoropentane (Hydrochloride) |

| CAS Number | 1909305-91-4 |

| Structure | |

| Molecular Weight | 137.17 (Free Base) / 173.63 (HCl Salt) |

| Appearance | White to off-white crystalline solid (Salt) |

| Solubility | Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM (Salt) |

| Key Functionality | Primary Amine (Nucleophile), Gem-difluoro (Bioisostere) |

Decision Tree: Synthetic Pathways

The primary amine functionality of 3-(Aminomethyl)-1,1-difluoropentane allows it to serve as a versatile nucleophile. We categorize its application into three core pathways: Heterocyclic Decoration (

Figure 1: Synthetic decision matrix for incorporating the 1,1-difluoropentyl moiety.

Detailed Protocols

Protocol A: Functionalization of Chloropyrimidines

Application: Synthesis of kinase inhibitor analogs where the fluorinated tail occupies the solvent-front region of the ATP binding pocket.

Reagents:

-

3-(Aminomethyl)-1,1-difluoropentane HCl (1.0 equiv)

-

4,6-Dichloropyrimidine (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Isopropanol (IPA) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

-

Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (149 mg, 1.0 mmol) in IPA (5 mL).

-

Amine Addition: Add 3-(Aminomethyl)-1,1-difluoropentane HCl (174 mg, 1.0 mmol) to the solution.

-

Base Activation: Add DIPEA (435 µL, 2.5 mmol) dropwise. Note: The solution may warm slightly.

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material and formation of the monosubstituted product (

).-

Expert Tip: If regioselectivity is poor (for asymmetric heterocycles), lower the temperature to 0°C–RT and extend reaction time to 12 hours.

-

-

Workup: Cool to room temperature. Remove volatiles under reduced pressure.

-

Purification: Partition the residue between EtOAc (20 mL) and Water (20 mL). Wash the organic layer with Brine, dry over

, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Validation:

-

NMR: Look for the characteristic signal of the

Protocol B: Paal-Knorr Pyrrole Synthesis

Application: Creating a stable, lipophilic heteroaryl core. The 1,1-difluoropentyl group serves as the N-substituent, protecting the nitrogen from metabolic dealkylation.

Reagents:

-

3-(Aminomethyl)-1,1-difluoropentane HCl (1.0 equiv)

-

2,5-Hexanedione (1.2 equiv)

-

Acetic Acid (glacial, 5-10 equiv or as solvent)

-

Sodium Acetate (1.0 equiv, if using HCl salt in neat AcOH)

Step-by-Step Methodology:

-

Mixing: In a microwave vial, combine the amine salt (1.0 mmol), sodium acetate (82 mg, 1.0 mmol), and 2,5-hexanedione (140 µL, 1.2 mmol) in Glacial Acetic Acid (3 mL).

-

Cyclization: Heat the mixture.

-

Method A (Thermal): Reflux at 100°C for 3 hours.

-

Method B (Microwave): 120°C for 20 minutes (High Absorption setting).

-

-

Mechanism Check: The reaction proceeds via hemiaminal formation followed by dehydration. The acidity of the medium is critical to catalyze the dehydration steps.

-

Workup: Pour the reaction mixture into ice-cold saturated

solution (Caution: Gas evolution). Extract with DCM ( -

Purification: The product is often non-polar. Pass through a short silica plug eluting with 10% EtOAc/Hexanes.

Protocol C: Ugi 4-Component Reaction (4-CR)

Application: Rapid generation of diversity-oriented libraries (DOS) for peptidomimetics.

Reagents:

-

Amine: 3-(Aminomethyl)-1,1-difluoropentane HCl (1.0 equiv)

-

Aldehyde: Benzaldehyde (1.0 equiv)

-

Acid: Benzoic acid (1.0 equiv)

-

Isocyanide: tert-Butyl isocyanide (1.0 equiv)

-

Base: Triethylamine (

) (1.0 equiv, to free the amine) -

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Methodology:

-

Imine Formation (Critical Step): In a vial, dissolve the amine HCl salt (1.0 mmol) and

(1.0 mmol) in MeOH (2 mL). Add the aldehyde (1.0 mmol) and stir at Room Temperature for 30 minutes. Allowing pre-formation of the imine improves yield. -

Addition: Add the carboxylic acid (1.0 mmol) and stir for 5 minutes. Finally, add the isocyanide (1.0 mmol).

-

Reaction: Stir at Room Temperature for 24 hours.

-

Observation: The product often precipitates from MeOH.

-

-

Workup: If precipitate forms, filter and wash with cold MeOH. If soluble, concentrate and purify via silica gel chromatography.

Figure 2: Mechanistic flow of the Ugi reaction utilizing the fluorinated amine.

Expert Tips & Troubleshooting

Handling the HCl Salt

The commercial building block is typically supplied as a hydrochloride salt to ensure stability.

-

Problem: Incomplete reaction in non-polar solvents (DCM, Toluene).

-

Solution: Perform a "free-basing" wash prior to use if the reaction is sensitive to salts. Suspend in DCM, wash with

, dry organic layer, and concentrate. However, for most applications (like Protocols A & C), adding an equivalent of DIPEA or

Monitoring the Reaction

-

TLC: The fluorinated amine stains poorly with UV but reacts strongly with Ninhydrin (Purple/Red) or Permanganate (Yellow on purple).

-

NMR: The

proton is a diagnostic handle. In

Safety Considerations

-

Volatility: While the salt is stable, the free base of this amine (MW ~137) has moderate volatility. Avoid prolonged high-vacuum exposure of the free base.

-

Fluorine Content: Standard disposal protocols for halogenated organics apply.

References

-

Enamine Ltd. 3-(Aminomethyl)-1,1-difluoropentane Hydrochloride: Building Block Profile. Enamine Catalog. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17–89. Link

-

Blasdel, L. K., et al. (2021). The Ugi Reaction in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Link

-

PubChem. Compound Summary: 3-(Aminomethyl)-1,1-difluoropentane. National Library of Medicine. Link

Sources

Application Note: Reductive Amination Protocols Utilizing 3-(Aminomethyl)-1,1-difluoropentane

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine into aliphatic amine scaffolds is a foundational tactic in medicinal chemistry. Fluorination predictably modulates amine basicity (

To functionalize this building block into a secondary amine, reductive amination is the premier synthetic strategy. While various reducing agents exist, Sodium Triacetoxyborohydride (STAB,

The Causality of Reagent Selection:

STAB is favored over Sodium Cyanoborohydride (

Figure 1: Mechanistic logical relationship of STAB-mediated reductive amination.

Experimental Design & Quantitative Parameters

Designing a robust protocol requires balancing stoichiometry, solvent kinetics, and the physical state of the amine. 3-(Aminomethyl)-1,1-difluoropentane is frequently supplied as a hydrochloride salt to ensure shelf stability[6]. Crucial Insight: The free base must be liberated in situ using a non-nucleophilic base (e.g., DIPEA) to ensure the amine is sufficiently nucleophilic to attack the carbonyl carbon.

Furthermore, note that C3 of this molecule is a chiral center. Because the reductive amination occurs at the exocyclic nitrogen, the reaction conditions will not cause epimerization at the C3 stereocenter[4].

Table 1: Optimal Stoichiometric Ratios

Note: In drug discovery, custom fluorinated amines are often the most expensive component. This table reflects the amine as the limiting reagent.

| Reagent | Equivalents (eq) | Function / Rationale |

| 3-(Aminomethyl)-1,1-difluoropentane | 1.0 | Limiting reagent (Substrate). |

| Carbonyl (Aldehyde/Ketone) | 1.05 - 1.1 | Slight excess ensures complete consumption of the precious amine. |

| DIPEA (if using amine·HCl salt) | 1.1 | Neutralizes the HCl salt to liberate the nucleophilic free base. |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Protonates the hemiaminal to drive water loss and iminium formation[7]. |

| STAB ( | 1.5 - 2.0 | Excess ensures complete reduction; accounts for slow degradation by moisture. |

Table 2: Solvent Compatibility Matrix

| Solvent | Performance with STAB | Recommendation |

| 1,2-Dichloroethane (DCE) | Excellent. Optimal solubility and fastest reaction kinetics[3]. | Primary Choice. |

| Dichloromethane (DCM) | Good. Slightly slower kinetics than DCE but easier to evaporate. | Alternative. |

| Tetrahydrofuran (THF) | Moderate. Slower reaction rates; requires longer times[3]. | Use only if substrates are insoluble in halogenated solvents. |

| Methanol (MeOH) | Poor. STAB degrades rapidly in methanol. | Avoid. Use |

Experimental Workflow & Self-Validating Protocol

Figure 2: Step-by-step experimental workflow for direct reductive amination.

Step-by-Step Methodology (0.5 mmol scale)

Step 1: Free-Basing and Preparation

-

To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Aminomethyl)-1,1-difluoropentane hydrochloride (0.5 mmol, 1.0 eq)[6].

-

Suspend the salt in anhydrous 1,2-Dichloroethane (DCE) (3.0 mL) under a nitrogen atmosphere[3].

-

Add

-Diisopropylethylamine (DIPEA) (0.55 mmol, 1.1 eq) dropwise. Stir for 5 minutes at room temperature (RT) to liberate the free base.

Step 2: Iminium Ion Formation (Self-Validating Step)

4. Add the target aldehyde or ketone (0.525 mmol, 1.05 eq) to the solution.

5. Add glacial Acetic Acid (0.5 mmol, 1.0 eq).

6. Validation Check: Stir the mixture at RT for 30–60 minutes. Withdraw a 5

Step 3: Reduction 7. Once imine formation is confirmed, add Sodium Triacetoxyborohydride (STAB) (0.75 mmol, 1.5 eq) portionwise over 5 minutes. Note: Portionwise addition mitigates potential exothermic hydrogen gas evolution if trace moisture is present. 8. Stir the reaction mixture at RT. Aldehydes typically complete reduction in 1–2 hours; ketones may require 6–12 hours[5]. Monitor completion via TLC or LCMS.

Step 4: Quench and Workup

9. Quench the reaction by slowly adding saturated aqueous

Step 5: Purification

12. Purify the crude residue via silica gel flash chromatography. Expert Tip: Because the product is a secondary amine, it may streak on silica. Add 1–2% Triethylamine (

Troubleshooting & Optimization

-

Issue: Over-alkylation (Formation of Tertiary Amines)

-

Causality: Primary amines can react with two equivalents of an aldehyde.

-

Solution: Ensure the amine is strictly maintained as the limiting reagent. If dialkylation persists, switch to an indirect (stepwise) reductive amination: pre-form the imine in methanol, evaporate the solvent, redissolve in DCE, and then add the reducing agent[9].

-

-

Issue: Sluggish Reaction with Sterically Hindered Ketones

-

Causality: The branching at the C3 position of 3-(Aminomethyl)-1,1-difluoropentane introduces moderate steric hindrance, which can impede attack on bulky ketones.

-

Solution: Increase Acetic Acid to 2.0 eq and elevate the reaction temperature to 40 °C during the imine formation step[3]. Alternatively, add a Lewis acid such as

(1.0 eq) to force imine formation before adding STAB.

-

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

-

Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. URL:[Link]

-

Fessard, T. C., et al. (2025). "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv. URL:[Link]

Sources

- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1909305-90-3_3-(Aminomethyl)-1,1-difluoropentaneCAS号:1909305-90-3_3-(Aminomethyl)-1,1-difluoropentane【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. danabiosci.com [danabiosci.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Application Note: A Practical Guide to the Incorporation of 3-(Aminomethyl)-1,1-difluoropentane into Peptide Backbones

Introduction: Expanding the Peptidomimetic Toolbox with Fluorinated γ-Amino Acids

The pursuit of therapeutic peptides with enhanced pharmacological profiles is a cornerstone of modern drug development.[1][2] Native peptides, despite their high potency and selectivity, are often hampered by poor metabolic stability and low bioavailability.[2] A powerful strategy to overcome these limitations is the incorporation of non-natural amino acids (nnAAs), which can enforce specific secondary structures, improve resistance to proteolysis, and introduce novel functionalities.[1][2][]

Among the vast array of nnAAs, fluorinated analogues have garnered significant attention.[4] The introduction of fluorine, the most electronegative element, can profoundly alter the physicochemical properties of a peptide, including its hydrophobicity, pKa of nearby functional groups, and conformational preferences.[5][6][7] The gem-difluoromethylene group (CF2) is particularly valuable as it can act as a non-hydrolyzable mimic of a peptide bond or other functional groups, and its strong gauche effect can impose significant conformational constraints.[8]

This application note provides a comprehensive guide for the incorporation of 3-(Aminomethyl)-1,1-difluoropentane , a novel γ-amino acid, into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. We will detail the rationale behind the choice of synthetic strategy, provide step-by-step protocols for coupling, and discuss methods for cleavage, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated building block to design next-generation peptide therapeutics.

The Building Block: Fmoc-3-(aminomethyl)-1,1-difluoropentane-OH

For seamless integration into the most common automated and manual synthesis workflows, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is recommended.[][10][11][12] This approach utilizes a base-labile Fmoc group for Nα-protection, which is removed under mild conditions, and acid-labile side-chain protecting groups, ensuring orthogonality and minimizing side reactions.[][11][]

The key building block for this work is therefore N-Fmoc-3-(aminomethyl)-1,1-difluoropentane . While a custom synthesis may be required, this note will proceed assuming the availability of this Fmoc-protected building block.

Handling and Storage:

-

Store the Fmoc-protected amino acid at -20°C in a desiccated environment.

-

Allow the reagent to warm to room temperature before opening to prevent condensation.

-

The building block is expected to have good solubility in standard SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol outlines the incorporation of Fmoc-3-(aminomethyl)-1,1-difluoropentane-OH into a peptide sequence on a solid support. The Fmoc/tBu strategy is employed.[12][14]

Workflow Overview

The overall process involves the sequential addition of amino acids to a growing chain anchored on a solid resin, followed by cleavage and purification.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials and Reagents

-

Resin: Rink Amide or Wang resin (100-200 mesh), pre-loaded or loaded with the C-terminal amino acid.[15]

-

Solvents: High-purity, amine-free DMF and dichloromethane (DCM).[15]

-

Fmoc-Amino Acids: Standard protected amino acids and Fmoc-3-(aminomethyl)-1,1-difluoropentane-OH.

-

Deprotection Solution: 20% (v/v) piperidine in DMF.[15]

-

Coupling Reagents: See Table 1 for recommendations.

-

Base: N,N-diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM, Methanol.

-

Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) or a simpler TFA/TIS/water (95:2.5:2.5) cocktail, depending on the peptide sequence.[16]

-

Precipitation Solvent: Cold diethyl ether.[16]

Step-by-Step SPPS Cycle

This cycle is repeated for each amino acid in the sequence.

Caption: The core iterative cycle of Fmoc-based SPPS.

Protocol: Coupling of Fmoc-3-(aminomethyl)-1,1-difluoropentane-OH

The incorporation of this non-natural γ-amino acid may be challenging due to its steric bulk and altered electronics compared to standard α-amino acids.[17] Therefore, a robust coupling strategy is essential.

-

Preparation: In a separate vessel, pre-activate the amino acid. For a 0.1 mmol synthesis scale, dissolve:

-

Fmoc-3-(aminomethyl)-1,1-difluoropentane-OH (4 equivalents, 0.4 mmol)

-

HATU (3.9 equivalents, 0.39 mmol) in DMF.

-

-

Activation: Add DIPEA (8 equivalents, 0.8 mmol) to the mixture and allow it to activate for 1-2 minutes. The solution may change color.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For this sterically hindered amino acid, extending the coupling time to 4 hours or performing a "double coupling" (repeating steps 1-4) may be necessary to ensure complete reaction.[17]

-

Monitoring: Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.[17] A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue/purple beads), a second coupling is required.

Rationale for Reagent Selection

The choice of coupling reagent is critical for difficult couplings.[18]

| Reagent | Advantages | Considerations |

| HATU | Highly efficient, fast reaction rates, low racemization.[19][20][21] Particularly effective for sterically hindered amino acids.[19][21] | Higher cost. Byproducts can be challenging to remove.[21] |

| HBTU/HCTU | Robust, widely used, good alternative to HATU. | May be slightly less effective than HATU for the most difficult couplings. |